
2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzylthio group and a methoxyphenyl-substituted pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a methoxyphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)-1-(3-phenylpyrrolidin-1-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(Benzylthio)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-(Benzylthio)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of both benzylthio and methoxyphenyl groups, which can confer distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-19-9-7-17(8-10-19)18-11-12-21(13-18)20(22)15-24-14-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWVIZGHWNLUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride](/img/structure/B2610375.png)

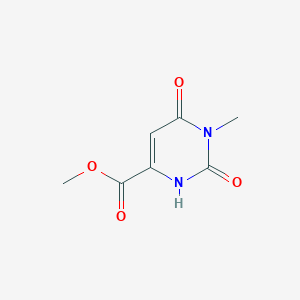
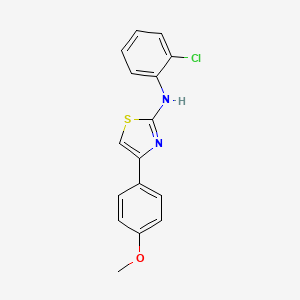
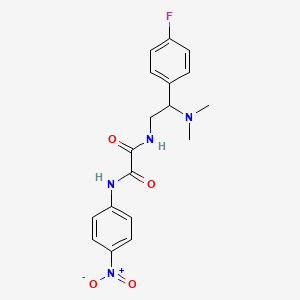
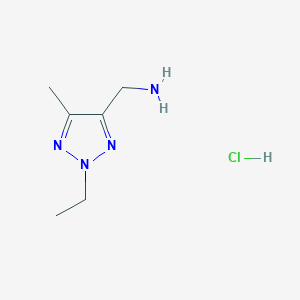
![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)
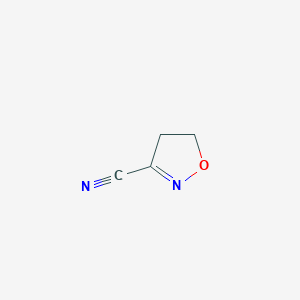
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)





